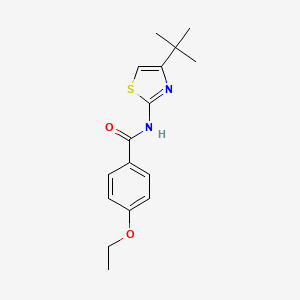
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
説明
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-ethoxybenzamide, commonly known as MTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTT is a thiazolyl blue tetrazolium bromide dye that is used to measure cell viability and proliferation in biological assays.
科学的研究の応用
MTT is commonly used in biological assays to measure cell viability and proliferation. The dye is taken up by living cells and is converted into a blue formazan product by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells present in the sample. This property of MTT makes it a valuable tool for assessing the cytotoxicity of drugs and chemicals on cells.
作用機序
The mechanism of action of MTT involves the reduction of the tetrazolium salt to a formazan product by mitochondrial dehydrogenases. The formazan product is insoluble and accumulates in living cells, providing a measure of cell viability and proliferation. The reduction of the tetrazolium salt to formazan is dependent on the metabolic activity of the cells and is therefore an indicator of cell health.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on living organisms. The dye is inert and does not interact with biological systems beyond its use as a cell viability assay.
実験室実験の利点と制限
One major advantage of using MTT as a cell viability assay is its simplicity and ease of use. The dye can be added directly to cell cultures and the formazan product can be measured using a spectrophotometer. Additionally, MTT is relatively inexpensive and can be used in high-throughput screening assays.
One limitation of using MTT is that the assay is endpoint-based and does not provide real-time information on cell viability and proliferation. Additionally, the assay is dependent on the metabolic activity of the cells and can be influenced by factors such as pH, temperature, and oxygenation.
将来の方向性
MTT has potential applications in various fields beyond its use as a cell viability assay. One area of research is the development of MTT-based biosensors for detecting environmental pollutants and toxins. Another area of research is the use of MTT in tissue engineering to assess the viability of engineered tissues.
In conclusion, MTT is a valuable tool in scientific research for measuring cell viability and proliferation. The dye is relatively simple to synthesize and use, and has potential applications in various fields beyond its current use as a cell viability assay. Further research is needed to explore the full potential of MTT in these areas.
特性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-12-8-6-11(7-9-12)14(19)18-15-17-13(10-21-15)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLQXNGSHVJYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



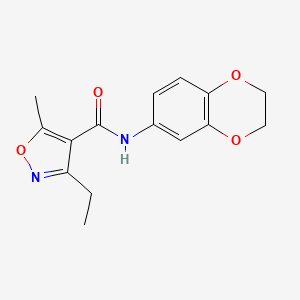
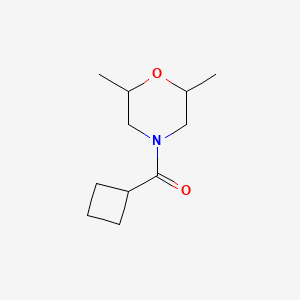
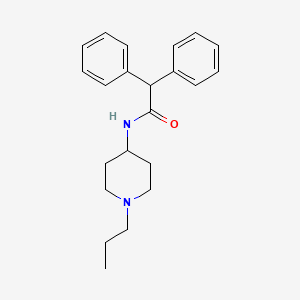


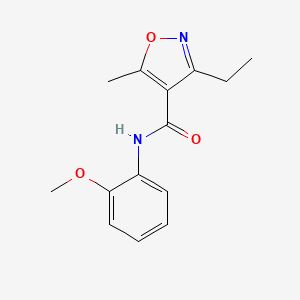
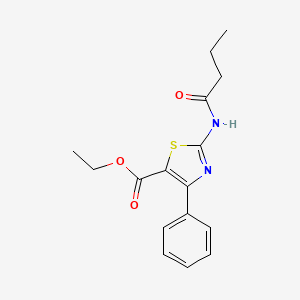

![2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430288.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
![N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4430314.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4430324.png)